6-(diethylamino)-2,3-dimethylhex-1-en-4-yn-3-ol
Overview
Description
6-(diethylamino)-2,3-dimethylhex-1-en-4-yn-3-ol is an organic compound with a complex structure that includes both alkyne and enol functional groups
Preparation Methods
The synthesis of 6-(diethylamino)-2,3-dimethylhex-1-en-4-yn-3-ol can be achieved through several synthetic routes. One common method involves the alkylation of a suitable precursor with diethylamine under controlled conditions. The reaction typically requires a base such as sodium hydride or potassium tert-butoxide to deprotonate the precursor, followed by the addition of diethylamine. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation.
Industrial production methods may involve the use of continuous flow reactors to optimize the reaction conditions and increase the yield. These reactors allow for precise control of temperature, pressure, and reactant concentrations, leading to more efficient and scalable production processes.
Chemical Reactions Analysis
6-(diethylamino)-2,3-dimethylhex-1-en-4-yn-3-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the alkyne group to an alkene or alkane.
Substitution: Nucleophilic substitution reactions can occur at the diethylamino group, where nucleophiles such as halides or alkoxides replace the diethylamino group.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and reaction temperatures ranging from -78°C to room temperature. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
6-(diethylamino)-2,3-dimethylhex-1-en-4-yn-3-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology: The compound can be used in the development of fluorescent probes for imaging and detection of biological molecules. Its ability to interact with various biomolecules makes it a valuable tool in biochemical research.
Medicine: Research is ongoing to explore its potential as a therapeutic agent. Its interactions with biological targets could lead to the development of new drugs for treating various diseases.
Industry: The compound’s properties make it suitable for use in the production of specialty chemicals, including pharmaceuticals, agrochemicals, and materials science.
Mechanism of Action
The mechanism of action of 6-(diethylamino)-2,3-dimethylhex-1-en-4-yn-3-ol involves its interaction with specific molecular targets. The diethylamino group can form hydrogen bonds with biological molecules, while the alkyne and enol groups can participate in various chemical reactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to changes in cellular processes and pathways.
Comparison with Similar Compounds
6-(diethylamino)-2,3-dimethylhex-1-en-4-yn-3-ol can be compared with similar compounds such as:
2,6-dimethylaniline: An aromatic amine used in the synthesis of various drugs and chemicals.
Diethylamino hydroxybenzoyl hexyl benzoate: A UV filter used in sunscreen products.
4-(diethylamino)phenyl-2,6-bis(4-(4-aminophenoxy)phenyl)pyridine: A compound used in the synthesis of polyimides with high thermal stability.
The uniqueness of this compound lies in its combination of functional groups, which allows for a wide range of chemical reactions and applications. Its structure provides opportunities for exploring new chemical and biological interactions that are not possible with simpler compounds.
Properties
IUPAC Name |
6-(diethylamino)-2,3-dimethylhex-1-en-4-yn-3-ol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO/c1-6-13(7-2)10-8-9-12(5,14)11(3)4/h14H,3,6-7,10H2,1-2,4-5H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLMKNOVJWMVIGR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC#CC(C)(C(=C)C)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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